molecular formula C6H7BrN2 B1439696 (3-Bromopyridin-2-YL)methanamine CAS No. 1053053-92-1

(3-Bromopyridin-2-YL)methanamine

Cat. No. B1439696
Key on ui cas rn: 1053053-92-1
M. Wt: 187.04 g/mol
InChI Key: VBLKGQOKUPVXSS-UHFFFAOYSA-N
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Patent
US07803810B2

Procedure details

3-Bromo-pyridin-2-nitrile (14.3 g, 78.0 mmol) was dissolved in 200 mL of dry THF. While stirring the solution, 100 mL of BH3-THF complex (1M) (5 eq) was added drop-wise. The mixture was then stirred overnight and 250 mL 4N HCl were added and the solution was refluxed for additionally 30 min. After that a 2M aqueous solution of NaOH (pH-value=8.0). The mixture was saturated by addition of NaCl. The organic layer was separated and the aqueous solution was again extracted three times by means of 100 mL THF. The organic layers were combined and dried over Na2SO4. After that the solvent was removed and the remaining oil was used without further purification.
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][CH:7]=1.Cl.[OH-].[Na+].[Na+].[Cl-]>C1COCC1>[NH2:9][CH2:8][C:3]1[C:2]([Br:1])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)C#N
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
While stirring the solution, 100 mL of BH3-THF complex (1M) (5 eq)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop-wise
STIRRING
Type
STIRRING
Details
The mixture was then stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for additionally 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was again extracted three times by means of 100 mL THF
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After that the solvent was removed
CUSTOM
Type
CUSTOM
Details
the remaining oil was used without further purification

Outcomes

Product
Name
Type
Smiles
NCC1=NC=CC=C1Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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